molecular formula C10H11BrClNO B6271090 N-(4-bromo-3-methylphenyl)-2-chloropropanamide CAS No. 1016746-86-3

N-(4-bromo-3-methylphenyl)-2-chloropropanamide

Cat. No.: B6271090
CAS No.: 1016746-86-3
M. Wt: 276.6
InChI Key:
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Description

N-(4-bromo-3-methylphenyl)-2-chloropropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 3rd position on the phenyl ring, along with a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-chloropropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methylaniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-chloropropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis will produce carboxylic acids and amines.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-chloropropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-2-chloropropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

1016746-86-3

Molecular Formula

C10H11BrClNO

Molecular Weight

276.6

Purity

95

Origin of Product

United States

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